molecular formula C11H7NO3S B1386007 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid CAS No. 656227-41-7

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1386007
CAS No.: 656227-41-7
M. Wt: 233.24 g/mol
InChI Key: IZBKTJYWJNEFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 2-aminopyridine followed by cyclization with thiophene-2-carboxylic acid under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is unique due to its combination of a formyl group, pyridine ring, and thiophene ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBKTJYWJNEFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Reactant of Route 3
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Reactant of Route 4
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Reactant of Route 6
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.